![molecular formula C24H31FO7 B12317164 12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12317164.png)
12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,11,16a)-9-氟-6,11,21-三羟基-16,17-[(1-甲基亚乙基)双(氧基)]-孕甾-1,4-二烯-3,20-二酮 是一种具有强效抗炎和免疫抑制特性的合成皮质类固醇。它在结构上与醋酸曲安奈德有关,并用于各种医疗应用,特别是在治疗炎症和自身免疫性疾病中。
准备方法
合成路线和反应条件
(6,11,16a)-9-氟-6,11,21-三羟基-16,17-[(1-甲基亚乙基)双(氧基)]-孕甾-1,4-二烯-3,20-二酮 的合成涉及多个步骤,从合适的类固醇前体开始。关键步骤包括氟化、羟基化和缩酮基的形成。具体的试剂和条件各不相同,但常见的试剂包括氟化剂如DAST(二乙基氨基三氟化硫)和羟基化剂如四氧化锇。
工业生产方法
这种化合物的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括通过色谱法结晶和纯化等步骤,以达到所需的产物质量。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基上,导致形成酮或羧酸。
还原: 还原反应可以将酮基转化为羟基。
取代: 卤化和其他取代反应可以在类固醇骨架的各个位置发生。
常用试剂和条件
氧化: 像高锰酸钾或三氧化铬这样的试剂。
还原: 像硼氢化钠或氢化铝锂这样的试剂。
取代: 像N-溴代琥珀酰亚胺(NBS)或N-氯代琥珀酰亚胺(NCS)这样的卤化剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会生成酮或羧酸,而还原会生成醇。
科学研究应用
(6,11,16a)-9-氟-6,11,21-三羟基-16,17-[(1-甲基亚乙基)双(氧基)]-孕甾-1,4-二烯-3,20-二酮 由于其强效抗炎和免疫抑制特性,被广泛用于科学研究。它用于:
化学: 作为分析研究中的参考化合物,以及合成相关皮质类固醇。
生物学: 研究皮质类固醇对细胞过程和基因表达的影响。
医学: 开发用于治疗炎症和自身免疫性疾病的新治疗剂。
工业: 在药物产品的配制中,以及作为质量控制标准。
作用机制
该化合物通过与糖皮质激素受体结合发挥其作用,导致基因表达的调节。这导致炎症细胞因子的抑制和免疫细胞活化的抑制。分子靶标包括参与炎症和免疫反应的各种转录因子和信号通路。
相似化合物的比较
类似化合物
醋酸曲安奈德: 一种与之密切相关的皮质类固醇,具有类似的抗炎特性。
地塞米松: 另一种强效皮质类固醇,因其抗炎和免疫抑制作用而被使用。
泼尼松龙: 一种常用的皮质类固醇,其作用机制相似。
独特性
(6,11,16a)-9-氟-6,11,21-三羟基-16,17-[(1-甲基亚乙基)双(氧基)]-孕甾-1,4-二烯-3,20-二酮 由于其特定的结构修饰而独一无二,与其他皮质类固醇相比,它增强了其效力和作用持续时间。氟原子的存在和缩酮基的贡献使其稳定性和功效提高。
属性
分子式 |
C24H31FO7 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3 |
InChI 键 |
WMJSKWRCHLTCCW-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate](/img/structure/B12317090.png)
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)
![4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid](/img/structure/B12317096.png)
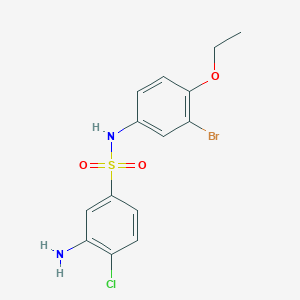
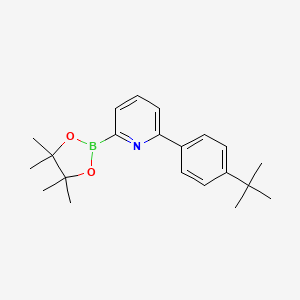
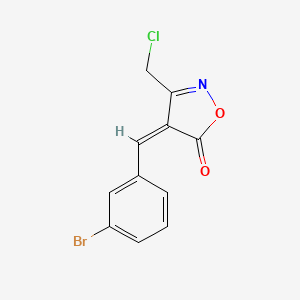
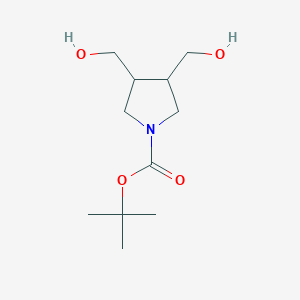
![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
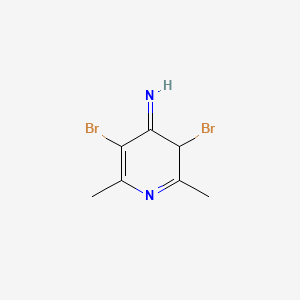
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene](/img/structure/B12317152.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)
